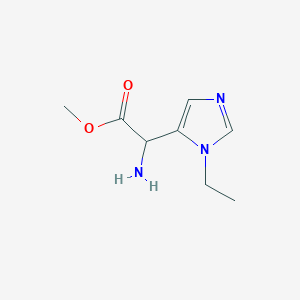

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate

CAS No.:

Cat. No.: VC18230428

Molecular Formula: C8H13N3O2

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O2 |

|---|---|

| Molecular Weight | 183.21 g/mol |

| IUPAC Name | methyl 2-amino-2-(3-ethylimidazol-4-yl)acetate |

| Standard InChI | InChI=1S/C8H13N3O2/c1-3-11-5-10-4-6(11)7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |

| Standard InChI Key | FSKGYZFXMGVRNK-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C=NC=C1C(C(=O)OC)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate is defined by its IUPAC name, which reflects the ethyl group at the 1-position of the imidazole ring, the amino group at the 2-position, and the methyl ester at the acetamide side chain. Key structural attributes include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 223.27 g/mol | |

| CAS Number | 2228118-78-1 | |

| SMILES Notation | CCOC(=O)C(C1=CN=CN1CC)N | Derived from |

The imidazole ring contributes to the compound’s aromaticity and hydrogen-bonding capabilities, while the ethyl and methyl groups influence its lipophilicity and steric interactions.

Spectral Characterization

While direct spectral data for this compound is limited in the provided sources, analogous imidazole derivatives offer insights. For example, ethyl 2-amino-2-(1-methyl-1H-imidazol-5-yl)acetate exhibits NMR signals at δ 3.67 (s, 3H, imidazole-CH) and δ 3.79 (s, 3H, ester-CH) , suggesting similar patterns for the methyl and ethyl variants. Infrared spectroscopy of related compounds shows characteristic peaks for amide C=O stretches (~1700 cm) and N-H bends (~3400 cm) .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate involves multi-step reactions, often leveraging nucleophilic substitutions and esterifications. A representative pathway, inferred from patent literature , includes:

-

Imidazole Ring Formation:

-

Nitration and Reduction:

-

Esterification and Functionalization:

Example Synthesis (Adapted from ):

-

Step 1: 1-Ethyl-2-amino-1H-imidazole-5-carboxylic acid methyl ester is synthesized via nucleophilic substitution of ethyl chloroacetate with 1-ethylimidazole-5-amine.

-

Step 2: The amino group is protected, and the ester moiety is hydrolyzed to the carboxylic acid.

-

Step 3: Reductive amination or coupling reactions introduce additional functional groups.

Yields for analogous reactions range from 33% to 73%, depending on purification methods .

Optimization Challenges

-

Temperature Sensitivity: Reactions often require low temperatures (−30°C to 0°C) to prevent side reactions, particularly during phosphoramidate formation .

-

Purification Complexity: Silica gel chromatography and recrystallization are critical for isolating the pure compound, as evidenced by the 35% final yield in one protocol .

Physicochemical Properties

Stability and Solubility

While specific data for this compound is scarce, its structural analogs exhibit:

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, tetrahydrofuran) but limited solubility in water .

-

Thermal Stability: Decomposition above 200°C, consistent with imidazole derivatives .

Comparative Analysis

| Property | Methyl Derivative | Ethyl Analog |

|---|---|---|

| Molecular Weight | 223.27 g/mol | 183.21 g/mol |

| Boiling Point | Not Available | Not Available |

| Key Functional Groups | Methyl ester, ethylimidazole | Ethyl ester, methylimidazole |

Applications in Pharmaceutical Research

Biological Activity

Imidazole derivatives are renowned for their pharmacological potential:

-

Enzyme Inhibition: The amino and ester groups may interact with enzymatic active sites, as seen in related compounds targeting nitroreductases .

-

Prodrug Development: Structural similarities to Avramide (a nitroimidazole-based prodrug) suggest potential use in hypoxia-activated cancer therapies .

Case Study: Anticancer Prodrugs

In the synthesis of Avramide, nitroimidazole derivatives undergo bioreduction in hypoxic tumor environments, releasing cytotoxic agents . Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate could serve as a precursor in such pathways, leveraging its amino group for further functionalization.

Future Directions

Synthetic Improvements

-

Catalytic Methods: Exploring palladium-catalyzed couplings or enzymatic esterifications could enhance yield and selectivity.

-

Green Chemistry: Solvent-free reactions or microwave-assisted synthesis may reduce environmental impact .

Pharmacological Exploration

-

Structure-Activity Relationships (SAR): Modifying the ethyl or methyl groups could optimize bioavailability or target affinity.

-

In Vivo Studies: Assessing pharmacokinetics and toxicity in model organisms is critical for therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume